molecular formula C18H23NO2 B1261024 Ketocyclazocine

Ketocyclazocine

Cat. No.: B1261024
M. Wt: 285.4 g/mol
InChI Key: HQBZLVPZOGIAIQ-PBQZTSCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketocyclazocine, also known as ketazocine, is a benzomorphan derivative used primarily in opioid receptor research. It is an exogenous opioid that binds to the kappa opioid receptor. Activation of this receptor is known to cause sleepiness, a decrease in pain sensation, and potentially dysphoria, paranoia, and hallucinations . Unlike other opioids, substances that only bind to the kappa receptor theoretically do not depress the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketocyclazocine involves the cyclization of a benzomorphan structureThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ketocyclazocine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research and development .

Scientific Research Applications

Ketocyclazocine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the kappa opioid receptor and its interactions with other molecules.

    Biology: Used to study the physiological effects of kappa opioid receptor activation, including its effects on pain sensation and diuresis.

    Medicine: Investigated for its potential use as an analgesic with fewer side effects compared to other opioids.

    Industry: Used in the development of new drugs targeting the kappa opioid receptor.

Mechanism of Action

Ketocyclazocine exerts its effects by binding to the kappa opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in the modulation of pain sensation, diuresis, and other physiological processes. The molecular targets involved include various signaling pathways that regulate neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective binding to the kappa opioid receptor, which results in distinct physiological effects compared to other opioids. Its lack of respiratory depression makes it a promising candidate for the development of new analgesics with fewer side effects .

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(1S,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

InChI

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18-/m0/s1

InChI Key

HQBZLVPZOGIAIQ-PBQZTSCYSA-N

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Synonyms

(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan
ketazocine
ketazocine methanesulfonate
ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, (2alpha,6alpha,11S*)-isomer
ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer
ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer
ketocyclazocine

Origin of Product

United States

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